Cas no 1428365-82-5 (1-(2-phenylethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea)

1-(2-phenylethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea structure
1428365-82-5 structure
商品名:1-(2-phenylethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea
CAS番号:1428365-82-5
MF:C17H19N5OS
メガワット:341.430661439896
CID:6275301
PubChem ID:71802235

1-(2-phenylethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(2-phenylethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea
    • F6403-3157
    • 1-(2-phenylethyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea
    • 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea
    • 1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
    • VU0547113-1
    • 1428365-82-5
    • AKOS024553948
    • CCG-346704
    • インチ: 1S/C17H19N5OS/c23-16(18-10-7-14-5-2-1-3-6-14)19-11-8-15-13-24-17(21-15)22-12-4-9-20-22/h1-6,9,12-13H,7-8,10-11H2,(H2,18,19,23)
    • InChIKey: PRFOSBWLDWQKHQ-UHFFFAOYSA-N
    • ほほえんだ: S1C(N2C=CC=N2)=NC(=C1)CCNC(NCCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 341.13103142g/mol
  • どういたいしつりょう: 341.13103142g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 391
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1-(2-phenylethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6403-3157-2mg
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
2mg
$59.0 2023-09-09
Life Chemicals
F6403-3157-3mg
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
3mg
$63.0 2023-09-09
Life Chemicals
F6403-3157-40mg
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
40mg
$140.0 2023-09-09
Life Chemicals
F6403-3157-10μmol
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6403-3157-75mg
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
75mg
$208.0 2023-09-09
Life Chemicals
F6403-3157-5mg
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
5mg
$69.0 2023-09-09
Life Chemicals
F6403-3157-15mg
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
15mg
$89.0 2023-09-09
Life Chemicals
F6403-3157-20mg
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
20mg
$99.0 2023-09-09
Life Chemicals
F6403-3157-2μmol
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6403-3157-5μmol
1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1428365-82-5
5μmol
$63.0 2023-09-09

1-(2-phenylethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea 関連文献

1-(2-phenylethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}ureaに関する追加情報

1-(2-Phenylethyl)-3-{2-[2-(1H-Pyrazol-1-yl)-1,3-Thiazol-4-yl]Ethyl}Urea: A Comprehensive Overview

The compound 1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea is a highly specialized chemical entity that has garnered significant attention in the field of biopharmaceutical research. This compound belongs to a class of molecules known for their unique structural features and potential applications in drug discovery. Its complex structure combines elements from various heterocyclic systems, including pyrazoles, thiazoles, and ureas, making it a subject of interest for researchers exploring heterocyclic chemistry and medicinal chemistry.

The compound's IUPAC name, 1-(2-phenylethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea, reveals its intricate architecture. Key components include:

  • A urea moiety as the central functional group.
  • A 2-phenylethyl group attached to the nitrogen of the urea.
  • A thiazole ring substituted with a pyrazol-1-yl group at position 2 and connected via an ethyl chain to the carbonyl carbon of the urea.

These structural elements contribute to the compound's potential for bioavailability, target binding affinity, and selectivity, which are critical factors in drug development. Recent studies have highlighted the importance of such heterocyclic compounds in addressing challenging biological targets, particularly in the areas of cancer and infectious diseases.

In the realm of biomedical research, this compound has been investigated for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including signal transduction and cell proliferation. The development of potent and selective kinase inhibitors is a major focus in the pharmaceutical industry, as they hold promise for treating diseases such as cancer, inflammatory disorders, and viral infections.

The incorporation of the pyrazole ring into the structure adds an additional layer of complexity and functionality. Pyrazoles are known for their ability to form hydrogen bonds and participate in π-stacking interactions, which can enhance a compound's binding affinity to its target protein. Similarly, the thiazole moiety contributes to the compound's lipophilicity and metabolic stability, both of which are important for achieving favorable pharmacokinetic profiles.

Recent advancements in s medicinal chemistry have emphasized the importance of optimizing molecular properties such as solubility, permeability, and clearance. The design of this compound reflects these considerations, with its balanced combination of polar and non-polar groups enabling efficient absorption and distribution within biological systems.

In preclinical studies, this compound has demonstrated promising activity against various enzymatic targets, including protein kinases and acetylcholinesterase. Its ability to inhibit these enzymes with high selectivity suggests potential applications in the treatment of conditions such as Alzheimer's disease, where cholinergic dysfunction plays a central role.

The synthesis of this compound involves a multi-step process that combines various organic transformations, including coupling reactions and cyclization steps. The use of efficient catalysts and reagents is critical to achieving high yields and maintaining the integrity of the molecule's sensitive functional groups.

Looking ahead, further research into this compound's mechanism of action, dose-response relationship, and safety profile will be essential for advancing its development as a therapeutic agent. Collaborative efforts between academia and industry will be key to unlocking its full potential and translating it into clinical applications.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.